A Comprehensive Technical Guide to 4-Amino-2-chlorobenzonitrile (CAS No. 20925-27-3): Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 4-Amino-2-chlorobenzonitrile (CAS No. 20925-27-3): Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 4-Amino-2-chlorobenzonitrile, a pivotal chemical intermediate in the fields of pharmaceutical, agrochemical, and materials science. Identified by its CAS number 20925-27-3, this compound's unique trifunctional structure—featuring amino, chloro, and nitrile groups—renders it a versatile building block for complex organic synthesis. This document elucidates its core physicochemical properties, explores established synthetic routes with detailed protocols, examines its chemical reactivity, and details its significant applications, particularly in drug discovery. Furthermore, it provides a thorough overview of analytical characterization techniques and essential safety and handling protocols for laboratory and industrial settings. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important molecule.
Chemical Identity and Core Properties
4-Amino-2-chlorobenzonitrile is a substituted aromatic compound whose utility is defined by the strategic placement of its functional groups. The electron-donating amino group and the electron-withdrawing chloro and nitrile groups create a unique electronic profile that dictates its reactivity and synthetic potential.
Chemical Identifiers
A consistent and accurate identification of chemical compounds is paramount for research, safety, and regulatory compliance. The primary identifiers for 4-Amino-2-chlorobenzonitrile are summarized below.
| Identifier | Value |
| CAS Number | 20925-27-3[1][2][3][4] |
| IUPAC Name | 4-amino-2-chlorobenzonitrile[4][5][6] |
| Synonyms | 3-Chloro-4-cyanoaniline, 2-Chloro-4-aminobenzonitrile[3][4][7] |
| Molecular Formula | C₇H₅ClN₂[1][2][4][5][7] |
| Molecular Weight | 152.58 g/mol [1][2][3][5] |
| InChI Key | ZFBKYGFPUCUYIF-UHFFFAOYSA-N[1][3][4][5] |
| SMILES | Nc1ccc(C#N)c(Cl)c1[3][5][6] |
Physicochemical Properties
The physical properties of 4-Amino-2-chlorobenzonitrile are critical for its handling, purification, and use in reactions. It is typically a solid at room temperature.
| Property | Value | Source |
| Appearance | Yellow to pale brown or beige powder/lumps | [6][8] |
| Melting Point | 116-118 °C (lit.) | [3] |
| Assay | ≥97.0% - 99% | [3][6] |
The Synthetic Landscape: Pathways to 4-Amino-2-chlorobenzonitrile
The synthesis of 4-Amino-2-chlorobenzonitrile requires careful control of chemo- and regioselectivity to achieve the desired substitution pattern. The choice of synthetic route is often dictated by the availability of starting materials, reaction scale, and economic considerations.[1]
Method 1: Chemoselective Reduction of 4-Nitro-2-chlorobenzonitrile
This is one of the most common and effective laboratory methods.[1] Its prevalence is due to the high chemoselectivity of the reduction. The nitro group is readily reduced to an amine under conditions that leave the nitrile and chloro functionalities intact. This selectivity is crucial, as harsher reduction conditions could potentially affect the nitrile group.
This protocol is adapted from a documented synthesis and demonstrates a high-yield reduction.[9]
-
Initiation: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, heat a small portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) with hydrazine monohydrate (110 ml) until the reaction initiates, observable by the evolution of nitrogen gas.
-
Addition: Once the reaction has started, add the remaining portion of 2-chloro-4-nitrobenzonitrile (e.g., 35 g) in controlled amounts to manage the exothermic reaction and gas evolution.
-
Reflux: After the addition is complete and the evolution of nitrogen gas has ceased, reflux the reaction mixture for approximately 30 minutes to ensure the reaction goes to completion.
-
Quenching and Precipitation: Pour the hot reaction mixture into a beaker of stirred ice water. The product will precipitate out of the aqueous solution.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel. The resulting solid can be further purified by recrystallization from water to yield pure 4-Amino-2-chlorobenzonitrile.[9] A reported yield for this method is 78%.[9]
Caption: Workflow for the synthesis of 4-Amino-2-chlorobenzonitrile.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
An alternative strategy involves the direct installation of the amino group via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, a nucleophile (ammonia source) attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of the electron-withdrawing nitrile group activates the ring, making it more susceptible to nucleophilic attack.[1]
One approach is the ammonolysis of 4-chlorobenzonitrile , where an ammonia source displaces the chlorine atom.[1] Another pathway is the direct catalytic amination of 2-chlorobenzonitrile , which typically requires copper or palladium catalysts at elevated temperatures to facilitate the substitution.[1]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Chemical Reactivity and Derivative Synthesis
The trifunctional nature of 4-Amino-2-chlorobenzonitrile makes it a highly versatile intermediate. Each functional group serves as a handle for further chemical modification, allowing for the construction of diverse molecular scaffolds.[1]
-
Amino Group: As a primary aromatic amine, this group is nucleophilic and readily undergoes acylation, alkylation, and diazotization.[1] Acylation with acyl chlorides or anhydrides forms stable amides.[1]
-
Nitrile Group: This group is a precursor to other functionalities. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, although the latter requires careful selection of reagents to avoid affecting other parts of the molecule. Its strong electron-withdrawing character is key to the molecule's overall reactivity.[1]
-
Chloro Group: The chlorine atom can be displaced through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or other nucleophilic aromatic substitution reactions, enabling the introduction of new carbon or heteroatom substituents.
This protocol demonstrates the conversion of the amino group into a bromo group via a diazonium salt intermediate, a classic and powerful transformation in aromatic chemistry. This procedure is adapted from a general method for the synthesis of 4-Bromo-2-chlorobenzonitrile.[10]
-
Diazonium Salt Formation: Dissolve 4-Amino-2-chlorobenzonitrile in concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the low temperature to ensure the stability of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Reaction and Work-up: Stir the mixture for 2 hours, allowing it to warm. Pour the reaction mixture into ice water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate. After solvent removal, the crude product can be purified by silica gel chromatography to yield 4-Bromo-2-chlorobenzonitrile.[10]
Caption: Reaction pathway for the synthesis of a bromo-derivative.
Applications in Research and Development
4-Amino-2-chlorobenzonitrile is not typically an end-product but rather a critical starting material or intermediate. Its derivatives have shown a wide range of biological activities and material properties.
Cornerstone in Pharmaceutical Synthesis
The compound is a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its derivatives are being investigated for numerous therapeutic applications:
-
Enzyme Inhibition: It has been used to synthesize inhibitors of enzymes such as urokinase-type plasminogen activator (uPA) and inosine 5'-monophosphate dehydrogenase, which are targets in cancer therapy.[1]
-
Antimicrobial and Antiviral Agents: The scaffold is used in the creation of new antibacterial and antiviral compounds.[1]
-
Antimalarial Properties: It has been incorporated into molecules with potential antimalarial activity.[1]
The nitrile group itself is a key functional group found in over 30 FDA-approved pharmaceuticals.[11] Its incorporation can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[11] For instance, in the HIV drug rilpivirine, a benzonitrile moiety interacts with key amino acid residues in the reverse transcriptase enzyme.[11][12]
Intermediate in Agrochemicals and Material Science
Beyond pharmaceuticals, 4-Amino-2-chlorobenzonitrile serves as a precursor in other industries:
-
Agrochemicals: It is used in the formulation of herbicides, pesticides, and fungicides.[1]
-
Dye Synthesis: The reactive amino group allows it to participate in diazotization and azo coupling reactions, which are fundamental to creating a diverse range of colorants.[1]
-
Material Science: The compound is used in the manufacture of high-performance polymers and resins, where its incorporation can enhance thermal stability and other material properties.[1]
Analytical Characterization
Confirming the identity and purity of 4-Amino-2-chlorobenzonitrile is essential. A combination of chromatographic and spectroscopic methods is typically employed.
-
Gas Chromatography (GC): Used to determine the purity of the compound, often expressed as a percentage assay.[6]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), it confirms the molecular weight (m/z 152.58) and provides fragmentation patterns for structural elucidation.[5]
-
Infrared (IR) Spectroscopy: FTIR spectra will show characteristic peaks for the N-H stretches of the primary amine, the C≡N stretch of the nitrile (typically a sharp peak around 2220-2260 cm⁻¹), and C-Cl stretches, confirming the presence of the key functional groups.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for unambiguous structure confirmation.
Safety, Handling, and Storage
4-Amino-2-chlorobenzonitrile is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Information
| Pictogram | GHS07 (Exclamation Mark)[3] |
| Signal Word | Warning [3][13] |
| Hazard Statements | H301: Toxic if swallowed.[5][8] H315: Causes skin irritation.[5][8][14] H317: May cause an allergic skin reaction.[3][5][8][13] H319: Causes serious eye irritation.[5][8][14] H335: May cause respiratory irritation.[8][14] |
| Precautionary Statements | P261: Avoid breathing dust/fume.[8][13][15] P270: Do not eat, drink or smoke when using this product.[14][15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][13][14] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[14] P302+P352: IF ON SKIN: Wash with plenty of water.[3][13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P405: Store locked up.[8][14][15] |
Information compiled from multiple safety data sheets. Users should always consult the specific SDS for the product they are using.
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][13][14] A NIOSH-approved respirator may be necessary if dust is generated.[15]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[8][14] Avoid the formation of dust.[8] Do not eat, drink, or smoke in the work area.[14][15] Wash hands thoroughly after handling.[15]
-
Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and store locked up.[8][14][15]
Conclusion
4-Amino-2-chlorobenzonitrile (CAS No. 20925-27-3) is a chemical of significant industrial and academic importance. Its value lies not in its direct application, but in its role as a versatile and strategically functionalized building block. The ability to selectively modify its amino, chloro, and nitrile groups provides synthetic chemists with a powerful tool for constructing complex molecules with tailored properties. From life-saving pharmaceuticals to advanced materials, the derivatives of this compound play a crucial role in modern science and technology. A thorough understanding of its synthesis, reactivity, and safe handling is therefore essential for any researcher or scientist working in the field of organic chemistry.
References
-
4-Amino-2-chlorobenzonitrile Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved January 10, 2026, from [Link]
-
4-Amino-2-chlorobenzonitrile | C7H5ClN2 | CID 88728 - PubChem - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Synthesis of 2-chloro-4-aminobenzonitrile - PrepChem.com. (n.d.). Retrieved January 10, 2026, from [Link]
-
Benzonitrile, 2-amino-4-chloro- | C7H5ClN2 | CID 170059 - PubChem - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Synthesis of 4-amino-3-chlorobenzonitrile - PrepChem.com. (n.d.). Retrieved January 10, 2026, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]
- CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents. (n.d.).
-
The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]
-
SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. (2018). Retrieved January 10, 2026, from [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Retrieved January 10, 2026, from [Link]
-
4-AMINO-2-CHLOROBENZONITRILE - gsrs. (n.d.). Retrieved January 10, 2026, from [Link]
-
4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]
- United States Patent (19). (1971, May 28).
- CN101941923A - Preparation method of o-chlorobenzonitrile - Google Patents. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 4-Amino-2-chlorobenzonitrile 99 20925-27-3 [sigmaaldrich.com]
- 4. 4-Amino-2-chlorobenzonitrile, 97+% | Fisher Scientific [fishersci.ca]
- 5. 4-Amino-2-chlorobenzonitrile | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-chlorobenzonitrile, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 13. lookchem.com [lookchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. aksci.com [aksci.com]
